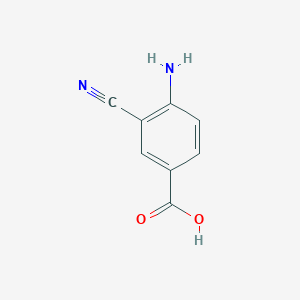

4-Amino-3-cyanobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDUHKOJSMYVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434446 | |

| Record name | 4-AMINO-3-CYANOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74192-47-5 | |

| Record name | 4-Amino-3-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74192-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-3-CYANOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-cyanobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGL5HZL9PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-3-cyanobenzoic acid chemical properties

An In-depth Technical Guide to 4-Amino-3-cyanobenzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide offers a comprehensive examination of this compound, a multifunctional aromatic compound of significant interest to the chemical and pharmaceutical sciences. As a versatile building block, its unique trifunctional structure—comprising an amino group, a cyano group, and a carboxylic acid on a benzene ring—presents a rich landscape for synthetic transformations. This document provides an in-depth analysis of its physicochemical properties, established synthesis methodologies, chemical reactivity profile, and key applications, particularly its role as a strategic intermediate in drug discovery and materials science. Detailed experimental protocols, safety and handling procedures, and spectroscopic data are included to serve as an essential resource for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

This compound is a solid organic compound characterized by the strategic placement of three distinct functional groups on an aromatic scaffold. The interplay between the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups dictates its chemical behavior and physical properties.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 74192-47-5 | |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | Not specified; related compounds have high MPs | N/A |

| Boiling Point | 404°C at 760 mmHg (Predicted) | |

| Purity | ≥95% - 97% (Typical commercial grades) | [1] |

| MDL Number | MFCD09745178 |

Synthesis Methodologies

The synthesis of this compound and its derivatives often involves multi-step pathways that leverage classical organic reactions. A common and logical approach is the Sandmeyer reaction, which introduces the cyano group onto an aromatic ring via a diazonium salt intermediate. Another patented method involves the oxidation of a toluene precursor.

A plausible synthetic route starts from 4-aminotoluene (p-toluidine). The amino group is first protected, followed by nitration, introduction of the cyano group, and subsequent oxidation of the methyl group to a carboxylic acid, and finally deprotection and reduction of the nitro group. A more direct patented method describes the oxidation of a substituted 3-cyanotoluene.[2]

Generalized Experimental Protocol: Sandmeyer Reaction Approach

This protocol outlines a representative synthesis for a cyanobenzoic acid derivative, illustrating the key chemical transformations. The synthesis of the specific target molecule, this compound, would involve similar steps starting from an appropriately substituted aniline precursor, such as 4-amino-3-methylbenzoic acid, followed by diazotization and cyanation.

Objective: To convert an aromatic amine to an aromatic nitrile.

Step-by-Step Protocol:

-

Diazotization:

-

Dissolve the starting aromatic amine (e.g., 4-aminobenzoic acid derivative) in a cold aqueous solution of a strong acid, such as hydrochloric acid (HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of a diazonium salt is indicated.[3]

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution. Vigorous nitrogen gas evolution is expected.[3]

-

Allow the reaction to warm to room temperature and stir for several hours to ensure completion.

-

-

Work-up and Purification:

-

Quench the reaction mixture by pouring it into water or an aqueous basic solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final cyanobenzoic acid derivative.

-

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a cyanobenzoic acid via the Sandmeyer reaction.

Caption: A generalized workflow for Sandmeyer synthesis.

Chemical Reactivity Profile

The reactivity of this compound is governed by its three functional groups. Their electronic properties (NH₂: activating, ortho/para-directing; -CN & -COOH: deactivating, meta-directing) create a nuanced reactivity profile.

-

Amino Group (-NH₂): As a nucleophilic center, it can undergo acylation, alkylation, and diazotization. It strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6).

-

Carboxylic Acid Group (-COOH): This group can be converted into esters (esterification), amides (amide coupling), or acid chlorides. It is a deactivating, meta-directing group for electrophilic aromatic substitution.

-

Cyano Group (-CN): The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It is also a deactivating, meta-directing group.

-

Aromatic Ring: Electrophilic aromatic substitution is challenging due to the presence of two strong deactivating groups. However, the powerful activating effect of the amino group dominates, making positions 2 and 6 the most likely sites for substitution.

Key Reaction Pathways Diagram

Caption: Key reaction pathways of this compound.

Applications in Research and Development

This compound is primarily utilized as a building block in organic synthesis. Its trifunctional nature allows for sequential and regioselective modifications, making it a valuable intermediate for constructing complex molecules.

-

Pharmaceutical Synthesis: Substituted aminobenzoic acids are foundational scaffolds in medicinal chemistry.[4] They are precursors to a wide range of therapeutic agents, including antibacterial and anticancer drugs.[4][5] The specific structure of this compound allows for the development of highly functionalized molecules that can serve as enzyme inhibitors or receptor antagonists.

-

Materials Science: Aromatic acids with cyano groups are used in the synthesis of high-performance polymers and liquid crystals.[6] The rigidity of the benzene ring and the polarity of the functional groups can impart desirable thermal and electronic properties to materials. It can also serve as an organic linker in the creation of Metal-Organic Frameworks (MOFs) for applications in gas storage and separation.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are critical to ensure laboratory safety. The following information is based on safety data for structurally similar compounds.

-

Hazard Identification: While specific data for this exact molecule is sparse, related aminobenzoic and cyanobenzoic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Avoid breathing dust, fumes, or vapors.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Wash hands thoroughly after handling.

-

-

Conditions for Safe Storage:

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (3H) appearing as complex multiplets or distinct doublets/singlets in the δ 6.5-8.0 ppm range.A broad singlet for the amino (-NH₂) protons (2H), which may be exchangeable with D₂O.A very broad singlet for the carboxylic acid (-COOH) proton (1H) at δ > 10 ppm. |

| ¹³C NMR | Signals for 8 distinct carbons.Aromatic carbons in the δ 110-150 ppm range.A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.A signal for the carbonyl carbon (-COOH) downfield, typically δ > 165 ppm. |

| IR (Infrared) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).N-H stretching from the amino group (~3300-3500 cm⁻¹).Sharp C≡N stretch from the nitrile group (~2220-2260 cm⁻¹).Strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to its molecular weight (162.15 g/mol ). |

Conclusion

This compound stands out as a highly valuable and versatile intermediate in modern organic synthesis. Its distinct functional groups offer multiple handles for chemical modification, enabling the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for leveraging its full potential in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge necessary for scientists and researchers to effectively and safely incorporate this powerful building block into their synthetic strategies.

References

[1] Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from Biocompare.com. [10] Echemi. (n.d.). Methyl 4-amino-3-cyanobenzoate SDS, 159847-80-0 Safety Data Sheets. Retrieved from Echemi.com. ChemUniverse. (n.d.). This compound [P80390]. Retrieved from ChemUniverse. Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Cyanobenzoic acid. Retrieved from sigmaaldrich.com. [13] National Center for Biotechnology Information. (n.d.). 3-Amino-4-cyanobenzoic acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [14] BLD Pharm. (n.d.). 74192-47-5|this compound. Retrieved from bldpharm.com. [8] Fisher Scientific. (2013). SAFETY DATA SHEET - 4-Cyanobenzoic acid. Retrieved from fishersci.com. [9] Cayman Chemical. (2025). Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt). Retrieved from caymanchem.com. [15] Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Amino-3-hydroxybenzoic acid. Retrieved from fishersci.com. [16] Echemi. (n.d.). This compound for sale. Retrieved from echemi.com. Crysdot LLC. (n.d.). This compound. Retrieved from crysdot.com. [11] Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from rsc.org. [17] Solubility of Things. (n.d.). 4-Cyanobenzoic Acid. Retrieved from solubilityofthings.com. [6] Chem-Impex. (n.d.). 4-Cyanobenzoic acid. Retrieved from chemimpex.com. [2] Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved from patents.google.com. Sigma-Aldrich. (n.d.). 4-Cyanobenzoic acid 99%. Retrieved from sigmaaldrich.com. [12] BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers. Retrieved from benchchem.com. [18] BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Retrieved from benchchem.com. BenchChem. (2025). An In-depth Technical Guide to the Stability and Reactivity Profile of 4-Cyanobenzoic Acid. Retrieved from benchchem.com. [19] Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. Retrieved from rsc.org. [3] Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. Retrieved from patents.google.com. [20] PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from prepchem.com. [21] ChemicalBook. (2025). 4-Cyanobenzoic acid. Retrieved from chemicalbook.com. [22] Sigma-Aldrich. (n.d.). 4-Amino-3-hydroxybenzoic acid 97%. Retrieved from sigmaaldrich.com. BenchChem. (2025). An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential. Retrieved from benchchem.com. [7] BenchChem. (2025). Benchmarking the performance of 4-Cyanobenzoic acid in specific applications. Retrieved from benchchem.com. [23] BenchChem. (n.d.). Synthesis routes of 4-Amino-3-chlorobenzoic acid. Retrieved from benchchem.com. [24] ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis. Retrieved from chemicalbook.com. [4] MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from mdpi.com. [25] NIST. (n.d.). Benzoic acid, 4-cyano-, methyl ester. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [26] ChemicalBook. (n.d.). 4-Cyanobenzoic acid(619-65-8) 1H NMR spectrum. Retrieved from chemicalbook.com. [27] Sigma-Aldrich. (n.d.). 4-Cyanobenzoic acid 99%. Retrieved from sigmaaldrich.com. Merck. (n.d.). This compound. Retrieved from sigmaaldrich.com. [28] BenchChem. (n.d.). Ethyl 4-amino-3-cyanobenzoate. Retrieved from benchchem.com. [29] ChemSynthesis. (2025). 3-cyanobenzoic acid. Retrieved from chemsynthesis.com. [30] Justia Patents. (2000). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved from patents.justia.com. [31] National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzoic acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.

Sources

- 1. biocompare.com [biocompare.com]

- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 3. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. echemi.com [echemi.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3-Amino-4-cyanobenzoic acid | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 74192-47-5|this compound|BLD Pharm [bldpharm.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

- 20. prepchem.com [prepchem.com]

- 21. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]

- 22. 4-氨基-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 23. benchchem.com [benchchem.com]

- 24. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 25. Benzoic acid, 4-cyano-, methyl ester [webbook.nist.gov]

- 26. 4-Cyanobenzoic acid(619-65-8) 1H NMR spectrum [chemicalbook.com]

- 27. 4-Cyanobenzoic acid 99 619-65-8 [sigmaaldrich.com]

- 28. benchchem.com [benchchem.com]

- 29. chemsynthesis.com [chemsynthesis.com]

- 30. patents.justia.com [patents.justia.com]

- 31. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 4-Amino-3-cyanobenzoic acid (CAS No. 74192-47-5), a versatile, multifunctional aromatic compound. Designed with the senior application scientist in mind, this document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, characterization, and potential applications, particularly within the realms of medicinal chemistry and materials science. Every piece of technical data and every protocol is presented with an emphasis on the underlying scientific principles, ensuring a self-validating and authoritative resource.

Introduction: A Molecule of Strategic Importance

This compound is a unique small molecule, distinguished by the presence of three key functional groups on a benzene ring: an amino group, a cyano group, and a carboxylic acid. This trifecta of functionalities makes it a highly valuable building block in organic synthesis. The electron-donating amino group and the electron-withdrawing cyano and carboxylic acid groups create a distinct electronic profile, influencing the molecule's reactivity and its interactions in biological systems. Its strategic importance lies in its potential to serve as a scaffold for the synthesis of a diverse array of more complex molecules, including heterocyclic compounds and novel pharmaceutical agents.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. The following table summarizes its key quantitative data.

| Property | Value |

| CAS Number | 74192-47-5 |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to light yellow powder |

| Melting Point | >300 °C |

| Boiling Point | 404°C at 760 mmHg (Predicted)[1] |

| Solubility | Soluble in DMSO and methanol. |

| pKa | (Predicted) |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, leveraging the reactivity of substituted benzoic acids. A plausible and commonly employed strategy involves the cyanation of a halogenated precursor, such as 4-amino-3-bromobenzoic acid. This approach benefits from the well-established methodologies for the introduction of cyano groups onto aromatic rings.

Proposed Synthetic Pathway: Cyanation of a Halogenated Precursor

A logical synthetic route to this compound is through a palladium-catalyzed cyanation of a 4-amino-3-halobenzoic acid, for instance, 4-amino-3-bromobenzoic acid. The rationale behind this choice is the high efficiency and functional group tolerance of modern cross-coupling reactions.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established literature for similar transformations. It is intended to serve as a starting point for experimental work.

Materials:

-

4-Amino-3-bromobenzoic acid

-

Zinc cyanide (Zn(CN)₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 4-amino-3-bromobenzoic acid (1.0 eq), zinc cyanide (0.6 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust catalyst for cyanation reactions, known for its efficiency and tolerance to various functional groups.

-

Cyanide Source: Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher stability.

-

Solvent: Anhydrous DMF is a suitable polar aprofotic solvent that can dissolve the reactants and withstand the high reaction temperatures required.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and other reagents.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Its utility can be inferred from the applications of its structural analogs.

A Versatile Building Block in Medicinal Chemistry

The unique arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of heterocyclic compounds, which are a cornerstone of modern drug discovery. The amino group can be readily acylated or used in cyclization reactions, while the carboxylic acid and cyano groups offer additional handles for chemical modification.

Derivatives of aminobenzoic acids have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents. The introduction of a cyano group can modulate the electronic properties and metabolic stability of a drug candidate, potentially leading to improved pharmacological profiles.

Potential in Materials Science

Aromatic dicarboxylic acids and their derivatives are widely used as linkers in the synthesis of metal-organic frameworks (MOFs). While the use of this compound in this context is not yet widely reported, its rigid structure and the presence of coordinating groups (carboxyl and amino) suggest its potential as a novel linker for the design of functional MOFs with applications in gas storage, separation, and catalysis.

Analytical Characterization: Ensuring Purity and Identity

The structural confirmation and purity assessment of this compound are critical for its use in any application. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound. The following is a proposed method based on the analysis of similar compounds.

Table of HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

Rationale for Method Parameters:

-

C18 Column: Provides good retention and separation for aromatic carboxylic acids.

-

Mobile Phase: A mixture of acetonitrile and water allows for the elution of the compound, while the addition of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

-

UV Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic protons would appear in the range of 6.5-8.0 ppm.

-

The amino protons would likely appear as a broad singlet.

-

The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

The aromatic carbons would resonate in the region of 110-150 ppm.

-

The nitrile carbon would be observed around 115-120 ppm.

-

The carbonyl carbon of the carboxylic acid would be found at a downfield chemical shift (>165 ppm).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a promising building block for organic synthesis, with significant potential in drug discovery and materials science. While its full range of applications is still being explored, its unique structural features and reactivity make it a valuable tool for chemists and researchers. Further investigation into its synthesis, biological activity, and material properties is warranted and is expected to unlock new opportunities for innovation.

References

- PubChem. This compound. [Link]

- Google Patents.

- MDPI.

- SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

Sources

synthesis of 4-Amino-3-cyanobenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyanobenzoic Acid: A Strategic Building Block for Drug Discovery

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the scientific and industrial communities, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring an aniline, a carboxylic acid, and a nitrile group on the same benzene ring, offers a trifecta of reactive sites for synthetic elaboration. This unique combination makes it an invaluable building block—a versatile scaffold for constructing a diverse array of complex molecules and active pharmaceutical ingredients (APIs).[1][2]

The strategic placement of the cyano and amino groups ortho to each other, and para/meta to the carboxylic acid, allows for the synthesis of various heterocyclic systems and densely functionalized molecules. Derivatives of this core structure are being investigated for numerous therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and antibacterial compounds.[3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary synthetic routes to this compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, strategic considerations, and the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The successful synthesis of a multifunctional molecule like this compound hinges on a carefully considered retrosynthetic strategy. The key is to determine the most efficient and reliable sequence for introducing the three distinct functional groups. Two primary pathways emerge from this analysis, each with its own set of advantages and challenges.

-

The Sandmeyer Approach: This classic route leverages the conversion of an amino group into a diazonium salt, which is then displaced by a cyanide nucleophile.[6] This strategy implies a starting material that already possesses an amino group at the C3 position, which will be converted into the nitrile.

-

The Cross-Coupling Approach: A more modern and often higher-yielding strategy involves the palladium-catalyzed cyanation of a halogenated precursor.[7] This pathway is highly versatile and benefits from milder conditions and a broad tolerance for other functional groups.

The choice between these routes depends on factors such as starting material availability, scale, safety considerations (especially regarding cyanide sources), and desired purity. For instance, the cross-coupling approach often utilizes less acutely toxic cyanide sources like potassium ferrocyanide.[7]

Chapter 2: Synthesis via Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering a robust and highly adaptable method for forming carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides is particularly effective, proceeding under relatively mild conditions with excellent functional group tolerance, making it the preferred industrial and laboratory-scale method.[7]

Principle and Mechanistic Overview

The reaction proceeds via a catalytic cycle that begins with the oxidative addition of the aryl halide (e.g., 4-amino-3-bromobenzoic acid) to a Pd(0) complex. The resulting Pd(II) species then undergoes cyanide transfer from the cyanide source. The cycle concludes with reductive elimination, which forms the C-CN bond, releases the final product, and regenerates the active Pd(0) catalyst.

The choice of ligand is critical, as it stabilizes the palladium center, prevents catalyst deactivation by cyanide ions, and facilitates the key steps of the catalytic cycle.[7] Similarly, the selection of a cyanide source impacts safety and efficiency. While traditional sources like NaCN or KCN are effective, they are highly toxic. Modern protocols favor safer alternatives like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which have lower toxicity and are easier to handle.[7][8][9]

Comparative Reactivity: Aryl Bromides vs. Chlorides

The starting material for this route is typically a 4-amino-3-halobenzoic acid. The choice between the bromo and chloro derivative is a strategic one.[10]

-

4-Amino-3-bromobenzoic acid: The C-Br bond is weaker than the C-Cl bond, making it more reactive and susceptible to oxidative addition. This allows for milder reaction conditions, lower catalyst loadings, and often higher yields. It is the preferred substrate for complex, small-scale syntheses where efficiency is paramount.[10]

-

4-Amino-3-chlorobenzoic acid: While less reactive, this precursor is generally more cost-effective and readily available, making it suitable for large-scale synthesis. Its use may require more active catalyst systems, stronger bases, or higher temperatures to achieve efficient conversion.[10]

Data Presentation: Reaction Conditions

The success of the palladium-catalyzed cyanation is highly dependent on the interplay of several factors. The table below summarizes representative conditions, extrapolated from studies on structurally similar aryl halides.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Causality |

| Aryl Halide | 4-Amino-3-bromobenzoic acid | 4-Amino-3-chlorobenzoic acid | 4-Amino-3-bromobenzoic acid | Bromo-derivatives are generally more reactive than chloro-derivatives.[10] |

| Cyanide Source | K₄[Fe(CN)₆]•3H₂O (0.5 equiv) | Zn(CN)₂ (0.6 equiv) | CuSCN (1.5 equiv) | K₄[Fe(CN)₆] is a non-toxic, easy-to-handle source.[7] Zn(CN)₂ is widely used but more toxic.[8] CuSCN is an inexpensive and safe alternative.[11] |

| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd/C (2 mol%) | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ is a common precatalyst.[7] Heterogeneous Pd/C simplifies purification.[8] |

| Ligand | cataCXium® A (4 mol%) | dppf (4 mol%) | Xantphos (10 mol%) | Bulky phosphine ligands prevent catalyst poisoning by cyanide and promote reductive elimination.[7][8] |

| Base | KOAc (in H₂O) | None | K₂CO₃ | The base can play a role in the catalytic cycle, but some systems are base-free.[7][8] |

| Solvent | Dioxane/H₂O | DMAC | Toluene | Solvent choice affects solubility of reagents and catalyst stability. Biphasic systems are common.[7][8] |

| Temperature | 100 °C | 110 °C | 120 °C | Higher temperatures are often needed for less reactive aryl chlorides. |

| Reference | [7] | [8] | [11] |

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure for the cyanation of 4-amino-3-bromobenzoic acid using a non-toxic cyanide source.

Materials:

-

4-Amino-3-bromobenzoic acid (1.0 eq)

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]•3H₂O) (0.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Di(1-adamantyl)-n-butylphosphine (cataCXium® A) (0.04 eq)

-

1,4-Dioxane (degassed)

-

Potassium acetate solution (0.05 M in degassed water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-3-bromobenzoic acid, K₄[Fe(CN)₆]•3H₂O, Pd₂(dba)₃, and cataCXium® A.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is crucial as Pd(0) catalysts are sensitive to oxidation.

-

Solvent Addition: Add degassed 1,4-dioxane and the aqueous potassium acetate solution via syringe. The ratio of organic to aqueous solvent is typically between 1:1 and 4:1.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture is typically heterogeneous.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chapter 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a venerable transformation in organic chemistry, providing a method to convert an aromatic amino group into a wide range of functionalities, including halogens, hydroxyl groups, and nitriles.[12] It is a two-step process involving the initial formation of an aryl diazonium salt, followed by its decomposition in the presence of a copper(I) salt.[6][13]

Principle and Mechanistic Overview

-

Diazotization: The synthesis begins with the treatment of an aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[13] This reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely, particularly to form unwanted phenol byproducts.

-

Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The copper(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a cyano group (-CN). The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where a single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas.[6][12]

While effective, this method requires stoichiometric amounts of copper and the use of highly toxic cyanide salts, necessitating stringent safety protocols.

Experimental Protocol: Sandmeyer Cyanation

This protocol outlines the synthesis starting from 3,4-diaminobenzoic acid, which requires selective diazotization of the 3-amino group. This selectivity can be challenging and may require protecting group strategies not detailed here. A more direct, though less common, precursor would be 4-amino-3-aminobenzoic acid. The following is a generalized procedure.

Materials:

-

Aromatic amine precursor (e.g., 3,4-diaminobenzoic acid) (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Hydrochloric acid (conc.)

-

Copper(I) cyanide (CuCN) (1.2 eq)

-

Sodium cyanide (NaCN) (optional, to form complex)

-

Ice

Procedure:

-

Diazotization: Dissolve the aminobenzoic acid precursor in aqueous hydrochloric acid in a beaker cooled in an ice-salt bath to maintain a temperature of 0–5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

-

Copper Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide. This is often done by dissolving CuCN and NaCN in water to form a soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is a more effective cyanating agent.

-

Cyanation: Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with stirring. A vigorous evolution of nitrogen gas will be observed. The reaction is often exothermic and may require external cooling to maintain a moderate temperature.

-

Isolation: After the nitrogen evolution ceases, heat the mixture (e.g., on a steam bath for 30-60 minutes) to ensure complete reaction. Cool the mixture to room temperature. The product may precipitate or require extraction.

-

Workup and Purification: Acidify the reaction mixture to protonate the carboxylic acid and precipitate the product. Filter the solid product, wash thoroughly with water to remove inorganic salts, and then with a cold organic solvent. Further purification is achieved by recrystallization from ethanol or an ethanol/water mixture.

Chapter 4: Applications in Drug Discovery

The value of this compound lies not in its own biological activity, but in its role as a versatile starting point for more complex molecules. The three functional groups can be selectively modified to build out molecular scaffolds that target specific biological pathways. A prime example is its use in the synthesis of covalent inhibitors for Janus Kinase 3 (JAK3), a key target in autoimmune diseases.[5]

In this context, the amino group is used as an anchor point to attach an acrylamide "warhead" via an amide bond. The carboxylic acid can be coupled with other fragments to build out the rest of the inhibitor, which is designed to fit into the ATP-binding site of the kinase. The nitrile group can remain as a polar contact point or be further transformed. This modular approach allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a quintessential example of a high-value synthetic building block. Its preparation is accessible through multiple strategic routes, with modern palladium-catalyzed cyanation of 4-amino-3-bromobenzoic acid standing out as the most efficient, versatile, and safe methodology for laboratory and industrial applications. This approach, utilizing non-toxic cyanide sources and well-defined catalytic systems, provides reliable access to this important intermediate. A thorough understanding of the principles governing both the Sandmeyer and palladium-catalyzed routes allows researchers to make informed decisions that balance reactivity, cost, and safety, ultimately accelerating the discovery and development of novel therapeutics.

References

- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing).

- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.

- Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications.

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH).

- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ACS Publications.

- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.

- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.

- Sandmeyer reaction. Wikipedia.

- Sandmeyer reaction. L.S.College, Muzaffarpur.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential. Benchchem.

- Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.

- A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Benchchem.

- Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Intermediate for the Synthesis of Potent Anti-inflammatory Agents. Benchchem.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.

- Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Building Block for Bioactive Molecules. Benchchem.

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4-Amino-3-cyanobenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

4-Amino-3-cyanobenzoic acid is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a carboxylic acid, an amino group, and a cyano group on a benzene ring, offers a versatile platform for the synthesis of complex molecular entities. The strategic positioning of these functional groups allows for regioselective reactions, making it a valuable building block (scaffold) for a range of high-value molecules, particularly in medicinal chemistry. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, a detailed and field-proven synthesis protocol, spectroscopic characterization, and a focused examination of its application in the design of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Nomenclature and Physicochemical Properties

The formal identification and physical characteristics of a compound are foundational to its application in a research and development setting.

IUPAC Nomenclature

The structure is named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent molecule is benzoic acid, where the carbon atom of the carboxyl group is designated as position 1. The substituents are then numbered to give them the lowest possible locants, resulting in the name: This compound .

-

CAS Number: 74192-47-5

-

Molecular Formula: C₈H₆N₂O₂[1]

-

Synonyms: While less common, it may be referred to as 4-carboxy-2-cyanoaniline.

Physicochemical Data

The key physical and chemical properties are summarized in the table below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Reference(s) |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | Expected to be an off-white to yellow crystalline solid | General property of similar aromatic acids |

| Melting Point | Not explicitly documented in available literature; expected to be >200 °C | Inferred from related structures[2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and hot methanol | General property of aminobenzoic acids |

| pKa | Not experimentally determined; expected to have two pKa values for the carboxylic acid (~4-5) and the anilinium ion (~2-3) | Inferred from substituted benzoic acids and anilines |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely reported, necessitating a rational, multi-step approach from readily available starting materials. The following two-step protocol is a robust and logical pathway that offers high yields and purity. The strategy involves a Rosenmund–von Braun cyanation followed by a selective nitro group reduction.

Overall Synthetic Workflow

The workflow transforms a commercially available chloronitrobenzoic acid into the target molecule.

Caption: A robust two-step synthesis of this compound.

Step 1: Synthesis of 4-Cyano-3-nitrobenzoic acid

This step employs the Rosenmund–von Braun reaction to displace a chloro group with a cyanide nucleophile.

-

Protocol:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-Chloro-3-nitrobenzoic acid (1 equivalent), copper(I) cyanide (2 eq.), copper(I) chloride (0.33 eq.), and quinoline (as solvent).[3]

-

Purge the system with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Heat the reaction mixture to 180°C under the inert atmosphere and maintain for 3.5-4 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 98:2 Dichloromethane:Acetic Acid).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully dissolve the solidified mixture in concentrated hydrochloric acid and dilute with water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid via column chromatography on silica gel to obtain 4-cyano-3-nitrobenzoic acid.[3]

-

-

Expertise & Causality:

-

Reagent Choice: Copper(I) cyanide is the classic reagent for this transformation. The presence of a catalytic amount of CuCl can facilitate the reaction.

-

Solvent & Temperature: High-boiling polar aprotic solvents like quinoline or DMF are necessary to achieve the high temperatures required for this nucleophilic aromatic substitution, which is disfavored by the electron-withdrawing nitro and carboxyl groups.

-

Workup: The acidic workup is crucial to protonate the carboxylate, dissolve copper salts, and facilitate extraction into the organic phase.

-

Step 2: Synthesis of this compound

This step involves the selective reduction of the aromatic nitro group to an amine.

-

Protocol:

-

Dissolve the 4-Cyano-3-nitrobenzoic acid (1 eq.) in ethanol or ethyl acetate in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid dropwise to the mixture at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and neutralize carefully by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. This will precipitate tin salts.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with the reaction solvent.

-

Collect the filtrate and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

-

Trustworthiness & Self-Validation:

-

Reaction Choice: The reduction of a nitro group using SnCl₂/HCl is a classic, high-yielding, and reliable method that is tolerant of both nitrile and carboxylic acid functional groups.[4] Alternative methods like catalytic hydrogenation (H₂/Pd-C) are also effective.

-

Validation: The success of the reaction can be easily validated. The disappearance of the yellow color of the nitro compound is a strong visual indicator. The final product will have a significantly different Rf value on TLC and will show the appearance of N-H stretches in its IR spectrum.

-

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups on the benzene ring.

| Technique | Expected Signature | Interpretation |

| ¹H NMR (in DMSO-d₆) | δ ~8.0-8.2 (s, 1H, H-2), ~7.8 (d, 1H, H-6), ~6.8 (d, 1H, H-5), ~6.0-6.5 (br s, 2H, -NH₂), ~12.5-13.5 (br s, 1H, -COOH) | The three aromatic protons will appear as distinct signals due to their unique electronic environments. The broad singlets for the amine and carboxylic acid protons are characteristic and will exchange with D₂O. |

| ¹³C NMR (in DMSO-d₆) | δ ~167 (-COOH), ~150 (C-NH₂), ~135 (C-6), ~133 (C-2), ~118 (-C≡N), ~115 (C-5), ~110-120 (C-1, C-3) | Expect 8 distinct carbon signals corresponding to the 6 aromatic carbons, the nitrile carbon, and the carboxyl carbon. |

| IR Spectroscopy (KBr pellet, cm⁻¹) | ~3450-3300 (N-H stretch, 2 bands), ~3300-2500 (O-H stretch, broad), ~2230-2210 (C≡N stretch), ~1700-1680 (C=O stretch), ~1620-1580 (N-H bend & C=C stretch) | The sharp, medium intensity nitrile peak around 2220 cm⁻¹ is a key diagnostic feature.[5] The presence of both amine N-H and carboxylic acid O-H stretches confirms the successful reduction. |

Applications in Drug Discovery: A Case Study in PARP Inhibitors

The unique arrangement of functional groups in this compound makes it an ideal scaffold for constructing inhibitors of Poly(ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair.

PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP-1, are essential for repairing single-strand DNA breaks (SSBs).[6] When PARP is inhibited, these SSBs are not repaired and can escalate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers, particularly certain breast and ovarian cancers, have mutations in BRCA genes and thus have a deficient HR pathway.

This creates a powerful therapeutic strategy known as synthetic lethality . Inhibiting PARP in a BRCA-deficient cancer cell cripples both major DNA repair pathways, leading to catastrophic genomic instability and targeted cell death, while leaving healthy cells (with functional HR) largely unharmed.[6][7]

Role of the this compound Scaffold

Many potent PARP inhibitors feature a core structure that mimics the nicotinamide portion of the NAD⁺ substrate, allowing them to bind competitively to the enzyme's active site. The this compound scaffold is readily converted into a primary carboxamide, which is a key pharmacophore that forms crucial hydrogen bonds with amino acid residues (like Glycine and Serine) in the PARP active site.[6]

The amino and cyano groups serve as versatile handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[8][9] The nitrile group, in particular, is a valuable pharmacophore in modern drug design, acting as a hydrogen bond acceptor or a bioisostere for other functional groups, while often improving metabolic stability.[10]

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds (e.g., cyanobenzoic acids, aminobenzoic acids) suggest the following precautions:

-

Hazard Classification: Likely to be classified as an irritant. May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a high-value chemical intermediate with significant potential, particularly in the field of drug discovery. Its trifunctional nature provides synthetic chemists with a powerful tool for creating complex molecular architectures with precise control. The robust synthesis pathway outlined herein provides a reliable method for its production. As demonstrated by its potential application in the development of PARP inhibitors, this scaffold is poised to play a continuing role in the advancement of targeted cancer therapies and other areas of medicinal chemistry.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis.

- Jackson, D. Y. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. U.S. Patent No. 6,613,930 B2.

- Supporting Information for an unspecified article. (n.d.). Royal Society of Chemistry.

- Supporting Information for an unspecified article. (n.d.). Source not specified.

- PrepChem. (2023). Synthesis of 4-cyano-3-nitrobenzoic acid.

- PubChem. (n.d.). 4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Cyanobenzoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Amino-2-[(4-cyanobenzoyl)amino]benzoic acid. National Center for Biotechnology Information.

- Bakr, R. B., et al. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. European Journal of Medicinal Chemistry.

- Rasayan Journal of Chemistry. (2010). Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid.

- NIST. (n.d.). Benzoic acid, 4-cyano-. NIST Chemistry WebBook.

- ResearchGate. (2020). Application of Nitrile in Drug Design.

- ResearchGate. (2014). IR-Spectra of 4-aminobenzoic acid and complex A.

- Kamal, A., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry.

- Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors. Molecules.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- PubChem. (n.d.). 3-Amino-4-cyanobenzoic acid. National Center for Biotechnology Information.

- He, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry.

- MDPI. (2021). The Current State of the Art in PARP Inhibitor-Based Delivery Nanosystems.

Sources

- 1. 3-Amino-4-cyanobenzoic acid | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-3-cyanobenzoic acid molecular weight

An In-Depth Technical Guide to 4-Amino-3-cyanobenzoic Acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile and high-value building block in the realms of medicinal chemistry and advanced materials science. Its unique trifunctional structure, featuring an amine, a nitrile (cyano group), and a carboxylic acid on a benzene ring, offers a rich scaffold for chemical modification and the synthesis of complex molecular architectures. The strategic placement of these functional groups—particularly the electron-withdrawing cyano group adjacent to the electron-donating amino group—imparts distinct electronic properties and reactivity patterns. This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties to its synthesis and key applications, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is foundational to its application. This compound is a solid at room temperature with a molecular formula of C₈H₆N₂O₂. The key quantitative data for this compound are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 162.15 g/mol | [1][2] |

| Molecular Formula | C₈H₆N₂O₂ | [1][2] |

| CAS Number | 74192-47-5 | [1] |

| MDL Number | MFCD09745178 | [1] |

| Purity (Typical) | ≥97% | [1] |

| IUPAC Name | This compound | N/A |

The molecular weight of 162.15 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for characterization by mass spectrometry.[1][2]

Molecular Structure

The arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and its ability to form intermolecular interactions, such as hydrogen bonds.

Synthesis Methodologies

The synthesis of substituted benzoic acids like this compound often involves multi-step pathways that leverage established aromatic chemistry. A common and logical approach is the Sandmeyer reaction, which converts an amino group into a nitrile via a diazonium salt intermediate.[3] This method provides a reliable route to introduce the cyano group at a specific position on the aromatic ring.

Proposed Synthetic Workflow: Sandmeyer Reaction

A plausible synthetic route starts from a commercially available precursor, 4-amino-3-nitrobenzoic acid, which can be reduced to the corresponding diamine before diazotization and cyanation. An alternative, more direct route could start from 4-aminobenzoic acid, though this would require careful control of regioselectivity during the introduction of the cyano group. A more robust pathway starts from a precursor where the positions are already set, such as 4-amino-3-chlorobenzoic acid, followed by a Rosenmund-von Braun reaction.

However, a highly logical route begins with the nitration of 4-chlorobenzoic acid, followed by nucleophilic substitution of the chloro group with an amino group, and finally conversion of the nitro group. A more direct synthesis is the cyanation of a halogenated precursor. For instance, starting from 4-chloro-3-nitrobenzoic acid, one can perform a nucleophilic substitution with cyanide.[4]

Experimental Protocol (Conceptual):

-

Cyanation: 4-Chloro-3-nitrobenzoic acid is heated with cuprous cyanide (CuCN) in a high-boiling solvent like quinoline.[4] This facilitates the nucleophilic substitution of the chlorine atom with a cyano group. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated to yield the crude intermediate, 4-cyano-3-nitrobenzoic acid.[4]

-

Reduction: The isolated 4-cyano-3-nitrobenzoic acid is dissolved in a suitable solvent (e.g., ethanol or dioxane) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) or chemical reduction (e.g., using iron powder in acidic solution) to selectively reduce the nitro group to an amine.[5][6]

-

Final Purification: The final product, this compound, is purified from the reaction mixture, typically by recrystallization or column chromatography, to achieve the desired purity.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical. The following spectroscopic signatures are expected for this compound, based on its functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the amine (NH₂) protons, and the carboxylic acid (COOH) proton. The aromatic protons would appear as a complex multiplet or distinct doublets and doublets of doublets, with chemical shifts influenced by the electronic effects of the three different substituents. The amine protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift (>10 ppm).[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~165-170 ppm), followed by the aromatic carbons. The nitrile carbon would appear around 115-120 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups:

-

N-H stretch: A pair of peaks around 3300-3500 cm⁻¹ for the primary amine.

-

O-H stretch: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C=O stretch: A strong, sharp peak around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 162.15 g/mol .

Applications in Research and Development

The utility of this compound stems from its capacity to act as a scaffold in synthesizing more complex molecules.

Pharmaceutical Synthesis

Substituted aminobenzoic acids are privileged structures in drug discovery.[8] The presence of three distinct functional groups allows for sequential and regioselective reactions, making this compound a valuable intermediate for creating libraries of compounds for high-throughput screening. It can be a precursor for synthesizing heterocyclic compounds, which are common motifs in active pharmaceutical ingredients (APIs).[9] For example, the amino and carboxylic acid groups can be used to form cyclic structures like benzoxazinones or quinazolinones after modification of the nitrile group.

Materials Science

In materials science, aromatic dicarboxylic acids and their derivatives are used as linkers in the synthesis of Metal-Organic Frameworks (MOFs).[10] While 4-cyanobenzoic acid is a known linker, the addition of an amino group in this compound provides an additional site for post-synthetic modification, allowing for the tuning of the MOF's properties, such as its gas adsorption selectivity or catalytic activity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) was not retrieved in the search, general precautions for related aromatic acids and nitriles should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]

Conclusion

This compound, with a precise molecular weight of 162.15 g/mol , is a compound of significant interest for chemical synthesis. Its multifunctional nature provides a robust platform for constructing diverse and complex molecules. This guide has outlined its core properties, a logical synthetic pathway, and its primary applications in fields requiring sophisticated chemical intermediates. Adherence to proper safety protocols is essential when handling this compound to ensure a safe and effective research environment.

References

- ChemUniverse. This compound [P80390].

- PubChem. 3-Amino-4-cyanobenzoic acid. National Center for Biotechnology Information.

- The Royal Society of Chemistry. Supporting information (Reduction of Aromatic Nitro Compounds).

- The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.

- Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Google Patents. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.

- PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid.

- WorldOfChemicals. The Role of 4-Amino-3-hydroxybenzoic Acid in Pharmaceutical Synthesis.

- MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- PubChem. 4-Amino-3-methylbenzoic acid. National Center for Biotechnology Information.

- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

- ERIC. Spectroscopy Data for Undergraduate Teaching.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 3-Amino-4-cyanobenzoic acid | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 4-Amino-3-cyanobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-cyanobenzoic acid is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and formulating effective drug delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including its physicochemical properties, expected solubility in various solvents, and the factors influencing its dissolution. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise and reliable data.

Introduction to this compound

This compound is a trifunctional aromatic compound featuring an amino group, a cyano group, and a carboxylic acid moiety. This unique combination of functional groups imparts a distinct polarity and reactivity profile, making it a versatile building block in organic synthesis. Its structural complexity, however, also presents challenges in predicting its solubility, a fundamental property that governs its behavior in both chemical and biological systems.

An accurate assessment of solubility is a cornerstone of efficient drug development and chemical process design.[1] It directly impacts bioavailability, dosage form design, and the scalability of synthetic routes. This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental work.

Physicochemical Properties

A molecule's physicochemical properties are intrinsic determinants of its solubility. For this compound, the interplay between its functional groups dictates its interactions with different solvent environments.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Amino-4-cyanobenzoic acid | 4-Cyanobenzoic acid |

| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₅NO₂ |

| Molecular Weight | 162.15 g/mol | 162.15 g/mol [2] | 147.13 g/mol [3] |

| CAS Number | 74192-47-5[4] | 159847-71-9[2] | 619-65-8[3] |

| Predicted pKa (acidic) | ~3-4 | Not available | 3.55 (at 25°C)[5] |

| Predicted pKa (basic) | ~2-3 | Not available | Not applicable |

| Predicted LogP | ~1.5 | 1.3[2] | 1.6[3] |

Note: Experimental data for this compound is limited. Predicted values are based on the structures of related compounds and general chemical principles.

The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid group suggests that this compound will exhibit amphiprotic behavior. The cyano group, being a polar substituent, will further influence the molecule's overall polarity.

Expected Solubility Profile

Aqueous Solubility

The solubility of this compound in water is expected to be low to moderate. The aromatic backbone and the cyano group contribute to its hydrophobic character, while the amino and carboxylic acid groups provide hydrophilic interactions. The overall aqueous solubility will be a balance of these opposing factors.

Solubility in Organic Solvents

The solubility in organic solvents is anticipated to vary significantly with the polarity of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability of these solvents to engage in hydrogen bonding with the amino and carboxylic acid groups, moderate to good solubility is expected. For comparison, 4-cyanobenzoic acid shows good solubility in alcohols.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and should effectively solvate the amino and carboxylic acid protons, leading to high solubility. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds, including those with multiple functional groups.[7][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of this compound suggests that it will have very low solubility in nonpolar solvents.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several external factors.

Temperature

For most solid solutes, solubility increases with temperature. This endothermic dissolution process can be leveraged to enhance the concentration of this compound in a given solvent, which is particularly useful for recrystallization and purification.

pH

The pH of the aqueous medium will have a profound effect on the solubility of this compound due to its ionizable functional groups.

-

Acidic Conditions (low pH): The amino group will be protonated to form a cationic ammonium salt (-NH₃⁺), which will significantly increase the aqueous solubility.

-

Basic Conditions (high pH): The carboxylic acid group will be deprotonated to form an anionic carboxylate salt (-COO⁻), which will also lead to a substantial increase in aqueous solubility.

-

Isoelectric Point: At a specific pH, the net charge on the molecule will be zero (zwitterionic form), and the aqueous solubility is expected to be at its minimum.

The relationship between pH and the ionization state of this compound can be visualized as follows:

Figure 1: Influence of pH on the ionization state and solubility of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[9][10] This protocol provides a detailed, step-by-step procedure for accurately measuring the solubility of this compound.

Materials and Equipment

-